BCN vs DBCO Reactivity with Aryl Azides
The BCN moiety in Bis-BCN-PEG3-diamide exhibits reaction rate constants of 2.0–2.9 M⁻¹ s⁻¹ with electron-deficient aryl azides, which is approximately one order of magnitude faster than the typical SPAAC baseline rate of 0.2–0.5 M⁻¹ s⁻¹ [1]. More importantly, this reaction is up to 29 times faster than BCN's reaction with aliphatic azides, and the rate acceleration is specific to BCN—benzoannulated cyclooctynes such as DBCO do not display this enhanced reactivity with electron-deficient azides [2]. In direct head-to-head comparisons, BCN reacts over 100-fold faster with fluoroalkyl azides than DBCO, enabling orthogonal bioconjugation strategies that are impossible with DBCO-based linkers [3].
| Evidence Dimension | Second-order rate constant (k₂) for SPAAC reaction |
|---|---|
| Target Compound Data | 2.0–2.9 M⁻¹ s⁻¹ (BCN + electron-deficient aryl azide) |
| Comparator Or Baseline | 0.2–0.5 M⁻¹ s⁻¹ (typical SPAAC baseline); DBCO shows >100-fold slower rate with fluoroalkyl azides |
| Quantified Difference | ≥10-fold acceleration over baseline; >100-fold rate difference between BCN and DBCO with fluoroalkyl azides |
| Conditions | Aqueous/organic solvent, 25 °C, pH 7.4; monitored by NMR spectroscopy and UV-Vis absorbance decay |
Why This Matters
This rate acceleration enables faster conjugation times, lower reagent consumption, and unique orthogonal labeling strategies that cannot be achieved with DBCO-based linkers, directly impacting experimental throughput and cost per conjugation.
- [1] Dommerholt J, van Rooijen O, Borrmann A, et al. Highly accelerated inverse electron-demand cycloaddition of electron-deficient azides with aliphatic cyclooctynes. Nat Commun. 2014;5:5378. View Source
- [2] Dommerholt J, Schmidt S, Temming R, et al. Readily accessible bicyclononynes for bioorthogonal labeling and three-dimensional imaging of living cells. Angew Chem Int Ed Engl. 2010;49(49):9422-9425. View Source
- [3] Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ChemRxiv. 2025. Preprint. View Source
